molecular formula C23H16N2O2S B11670289 2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

Cat. No.: B11670289
M. Wt: 384.5 g/mol
InChI Key: CULJDEGTRSJMQA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a thiazolobenzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Condensation reaction: The 3-(benzyloxy)benzaldehyde is then subjected to a condensation reaction with 2-aminobenzimidazole and thioamide under acidic conditions to form the thiazolobenzimidazole core.

    Final cyclization: The intermediate product undergoes cyclization under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolobenzimidazole derivatives.

Scientific Research Applications

2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface receptors and altering their signaling pathways.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazole derivatives: Compounds with similar core structures but different substituents.

    Benzyloxyphenyl derivatives: Compounds with the benzyloxyphenyl group but different core structures.

Uniqueness

2-{(E)-1-[3-(Benzyloxy)phenyl]methylidene}[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is unique due to its specific combination of the benzyloxyphenyl group and the thiazolobenzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

(2E)-2-[(3-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H16N2O2S/c26-22-21(28-23-24-19-11-4-5-12-20(19)25(22)23)14-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14H,15H2/b21-14+

InChI Key

CULJDEGTRSJMQA-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.